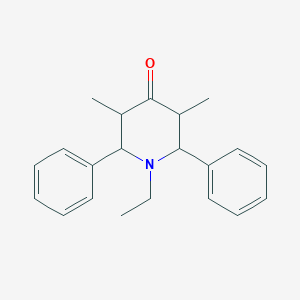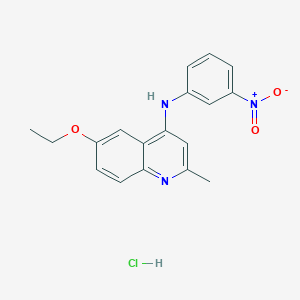![molecular formula C16H17BrO3 B4925193 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological effects of β2-adrenergic receptors and their role in various diseases.
Wirkmechanismus
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 works by binding to the β2-adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the physiological effects mediated by these receptors such as bronchodilation, vasodilation, and lipolysis.
Biochemical and Physiological Effects:
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can inhibit the binding of radiolabeled ligands to β2-adrenergic receptors in a dose-dependent manner. In vivo studies have shown that 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can block the bronchodilatory effects of β2-adrenergic agonists such as salbutamol and formoterol in patients with asthma and COPD. 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has also been shown to block the vasodilatory effects of β2-adrenergic agonists in patients with heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist of β2-adrenergic receptors, which allows researchers to study the physiological effects of these receptors without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has some off-target effects, such as blocking the β1-adrenergic receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551. One area of research could be to study the effects of 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 on β2-adrenergic receptors in different tissues and organs. Another area of research could be to develop more potent and selective β2-adrenergic receptor antagonists based on the structure of 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551. Additionally, research could be done to develop new methods for administering 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551, such as sustained-release formulations or inhalation formulations for the treatment of asthma and COPD. Finally, research could be done to study the role of β2-adrenergic receptors in other diseases such as diabetes and obesity.
Synthesemethoden
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can be synthesized by reacting 2-methoxybenzyl chloride with 3-(3-bromophenoxy)propylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptors. It has been shown to be a potent and selective antagonist of β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. By blocking the β2-adrenergic receptors, 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can help researchers understand the role of these receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Eigenschaften
IUPAC Name |
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-8-2-3-9-16(15)20-11-5-10-19-14-7-4-6-13(17)12-14/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHGIPCXBEPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6436157 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)

![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)

![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)